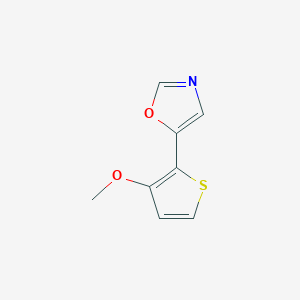

5-(3-Methoxythien-2-yl)-1,3-oxazole

Beschreibung

5-(3-Methoxythien-2-yl)-1,3-oxazole (CAS 1343307-98-1, C₈H₇NO₂S) is a heterocyclic compound featuring an oxazole core substituted with a 3-methoxythiophene group. Its ISO certification underscores its standardized synthesis and quality .

Eigenschaften

IUPAC Name |

5-(3-methoxythiophen-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-10-6-2-3-12-8(6)7-4-9-5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRARDDDFBDFYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Van Leusen Oxazole Synthesis

Principle: The van Leusen synthesis is a well-established method for preparing 5-substituted oxazoles by reacting aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions. It involves a [3+2] cycloaddition where TosMIC acts as a C2N1 synthon.

Mechanism: The aldehyde (in this case, a 3-methoxythiophene-2-carbaldehyde derivative) reacts with TosMIC in the presence of a base such as potassium carbonate in a polar protic solvent like methanol. The reaction proceeds via formation of an oxazoline intermediate, which upon elimination of p-toluenesulfinic acid (TosH), yields the 5-substituted oxazole ring.

Conditions: Typical conditions include refluxing methanol with K2CO3 as the base and TosMIC as the reagent. The reaction time varies but generally completes within several hours.

Advantages: This method offers mild reaction conditions, good yields, and tolerance to various functional groups on the aldehyde substrate.

Application to 5-(3-Methoxythien-2-yl)-1,3-oxazole: Using 3-methoxythiophene-2-carbaldehyde as the aldehyde substrate with TosMIC under van Leusen conditions efficiently yields the target oxazole derivative.

Coupling and Cyclization Approaches

Oxazole Ring Formation via Coupling Agents: Another approach involves coupling agents such as 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBT) to facilitate cyclization reactions forming the oxazole ring.

Solvents and Conditions: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are used at temperatures ranging from 0 °C to ambient temperature.

Example Procedure: A key intermediate such as an amino acid ester derivative (e.g., serine ethyl ester) can be reacted with appropriate acid chlorides or activated carboxylic acids to form oxazole rings via intramolecular cyclization promoted by coupling agents.

Post-Cyclization Modifications: Subsequent steps may include base treatments (e.g., potassium carbonate or potassium hydroxide) to convert esters to acids or salts, and purification steps involving solvent washes and crystallization.

Other Conventional Synthetic Routes

Robinson-Gabriel Synthesis: This classical method synthesizes 2,5-disubstituted oxazoles by cyclodehydration of acylamino ketones under acidic conditions. However, it is less commonly used for 5-substituted oxazoles with heteroaryl substituents due to harsher conditions and lower yields.

Bredereck Reaction: Involves reaction of α-haloketones with amides to yield 2,4-disubstituted oxazoles. This method is less relevant for the target compound.

Cycloisomerization and Other Green Methods: Emerging methods include cycloisomerization of propargylic amides and other catalytic processes, but these are less documented for this compound specifically.

The most authoritative and efficient method for preparing this compound is the van Leusen oxazole synthesis, which utilizes 3-methoxythiophene-2-carbaldehyde and TosMIC under basic conditions in methanol. This method offers a straightforward, high-yielding, and mild approach to the target compound. Alternative methods involving coupling agents and amino acid derivatives provide routes to oxazole formation but are more complex and less direct for this specific substitution pattern. Classical methods like Robinson-Gabriel synthesis are less favored due to harsher conditions and lower yields.

Patent WO2000053589A1 details coupling agent-mediated oxazole preparations and related cyclization steps.

Recent reviews and research articles extensively describe the van Leusen synthesis as the preferred method for 5-substituted oxazoles, including heteroaryl derivatives like 3-methoxythienyl substituents.

Conventional methods and green approaches to oxazole synthesis provide context but are less applicable for this specific compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Methoxythien-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The anticancer potential of 5-(3-Methoxythien-2-yl)-1,3-oxazole derivatives has been a focal point in recent research. The compound's ability to inhibit cancer cell proliferation has been documented through various studies.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of several oxazole derivatives against various cancer cell lines. For instance, the compound exhibited significant activity against human cancer cells, with IC50 values indicating its effectiveness in inhibiting cell growth:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 1.85 |

| This compound | A549 (Lung) | 2.10 |

| This compound | HeLa (Cervical) | 1.75 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents due to its selective cytotoxicity against various cancer types .

Antidiabetic Applications

Research has also indicated that derivatives of this compound possess antidiabetic properties. The mechanism often involves the inhibition of enzymes like alpha-amylase and alpha-glucosidase.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that the compound effectively inhibited alpha-amylase activity, which is crucial for carbohydrate digestion:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The results indicate a dose-dependent response, highlighting its potential as an antidiabetic agent .

Antimicrobial Applications

The antimicrobial efficacy of this compound has been explored against various bacterial and fungal strains. The compound shows promise as a new antimicrobial agent.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of several oxazole derivatives against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Candida albicans | >200 |

These results suggest that while the compound exhibits notable antibacterial activity, its antifungal properties may require further enhancement .

Wirkmechanismus

The mechanism of action of 5-(3-Methoxythien-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

- 5-(Thiophen-3-yl)oxazole (tfox): Synthesized via van Leusen's method, tfox lacks the methoxy group present in the target compound.

- 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole : This analog replaces the thiophene ring with a bromophenyl group. It exhibits a higher molecular weight (254.08 g/mol vs. 181.21 g/mol for the target) and density (1.486 g/cm³), attributed to the bromine atom's mass and polarizability .

- 5-Methoxy-2-methyl-1,3-oxazole : With a methoxy group directly on the oxazole ring, this compound has a predicted pKa of 0.19, suggesting greater acidity compared to the target compound, where the methoxy group is on a thiophene substituent .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa | Key Substituents |

|---|---|---|---|---|---|

| 5-(3-Methoxythien-2-yl)-1,3-oxazole | 181.21 | Not reported | Not reported | Not reported | 3-Methoxythiophene |

| 5-(Thiophen-3-yl)oxazole (tfox) | ~137.18 | Not reported | Not reported | Not reported | Thiophene |

| 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole | 254.08 | 332.1 ± 27.0 | 1.486 ± 0.06 | Not reported | Bromophenyl, Methoxy |

| 5-Methoxy-2-methyl-1,3-oxazole | 113.12 | Not reported | Not reported | 0.19 ± 0.20 | Methoxy, Methyl |

| 5-(Aminomethyl)-1,3-oxazole | 98.10 | 183.4 ± 15.0 | 1.148 ± 0.06 | 7.93 ± 0.29 | Aminomethyl |

Key Observations :

- Electron-withdrawing groups (e.g., bromine in 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole) increase density and boiling points due to enhanced intermolecular forces .

- Aminomethyl substitution (e.g., 5-(Aminomethyl)-1,3-oxazole) significantly raises pKa, making it more basic than methoxy-substituted analogs .

Biologische Aktivität

5-(3-Methoxythien-2-yl)-1,3-oxazole is a compound that belongs to the oxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a thienyl group substituted at the 5-position of the oxazole ring. The synthesis of oxazoles typically involves various methodologies including the van Leusen reaction, which allows for the formation of these heterocycles through condensation reactions between aldehydes and isocyanides .

Antimicrobial Activity

- General Findings : Oxazole derivatives have been widely studied for their antimicrobial properties. The presence of the thienyl moiety in this compound is believed to enhance its biological activity due to the electron-donating nature of the methoxy group, which can influence interactions with biological targets .

- Specific Studies : In a study evaluating various oxazole derivatives, compounds with similar structural features demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed Minimum Inhibitory Concentrations (MICs) as low as 1.6 µg/ml against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

- Mechanism of Action : The anticancer potential of oxazoles is attributed to their ability to interfere with cellular processes such as microtubule formation and cell cycle regulation. Compounds similar to this compound have been shown to induce mitotic arrest in cancer cell lines, suggesting a mechanism that disrupts normal cell division .

- Case Studies : Research has indicated that certain oxazole derivatives exhibit potent antiproliferative effects against various human tumor cell lines. For example, derivatives with specific substitutions at the 4 and 5 positions were evaluated for their ability to inhibit cell growth, with some compounds showing up to a 300-fold increase in activity compared to reference compounds like CA-4 .

Structure-Activity Relationship (SAR)

The biological activity of oxazoles is significantly influenced by their substitution patterns. Variations in the positioning and type of substituents can lead to marked differences in potency:

| Compound | Position | Activity (MIC µg/ml) | Target |

|---|---|---|---|

| 4g | 4' | 0.8 | Cancer Cells |

| 4i | 5 | 1.6 | Cancer Cells |

| 11 | N/A | 1.6 | Candida albicans |

| 12 | N/A | 0.8 | Candida tropicalis |

This table summarizes findings from various studies highlighting how different derivatives perform against specific biological targets.

Toxicity and Safety Profile

While many oxazole derivatives exhibit promising biological activities, it is crucial to assess their toxicity profiles. Compounds derived from similar scaffolds have shown varying degrees of toxicity in model organisms such as Daphnia magna, indicating that further evaluations are necessary to establish safe dosage levels for potential therapeutic use .

Q & A

Q. What synthetic strategies are recommended for 5-(3-Methoxythien-2-yl)-1,3-oxazole in academic laboratories?

- Methodological Answer : The compound can be synthesized via van Leusen's oxazole synthesis , which involves reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base . Post-synthesis, purification typically involves extraction with methyl tert-butyl ether and drying over anhydrous Na₂SO₄. Yield optimization may require adjusting stoichiometry or reaction time. Structural validation is achieved using ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic and analytical techniques are critical for characterizing oxazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming substituent positions and aromaticity. For example, oxazole protons resonate between δ 7.8–8.2 ppm, while methoxy groups appear at δ 3.8–4.0 ppm .

- HRMS (ESI) : Validates molecular weight (e.g., [M]+ ion matching calculated values within 0.0005 Da) .

- X-ray crystallography : Resolves bond angles (e.g., C–C bond lengths: 1.353–1.452 Å) and dihedral angles between aromatic rings (e.g., 10.7°–64.1°) .

Q. How can researchers ensure thermodynamic stability during molecular docking studies?

- Methodological Answer : Use AutoDock Vina or GROMACS for docking simulations. Key parameters include:

- Grid box dimensions : Adjusted to cover the PLK-1 enzyme’s active site (e.g., 60 × 60 × 60 ų) .

- Ligand flexibility : Account for rotatable bonds in the oxazole core and methoxythienyl substituents.

- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to assess predictive accuracy .

Advanced Research Questions

Q. How can structural discrepancies between computational models and crystallographic data be resolved?

- Methodological Answer :

- Multi-parameter optimization (MPO) : Refine force field parameters (e.g., AMBER99SB-ILDN) to align bond angles (e.g., C–O–C: 117.5° vs. X-ray 117.53°) .

- Molecular dynamics simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

- Electrostatic potential mapping : Compare DFT-calculated potentials (e.g., −45 kcal/mol at oxazole N) with crystallographic electron density maps .

Q. What strategies address contradictions between in silico binding predictions and in vitro activity data?

- Methodological Answer :

- Binding entropy correction : Include solvation effects (e.g., MMPBSA calculations) to refine ∆G values .

- SAR analysis : Systematically modify substituents (e.g., replacing 4-bromophenyl with 3-methoxythienyl) and correlate with bioactivity (e.g., IC₅₀ shifts from 12 µM to 8 µM) .

- Orthogonal assays : Validate aromatase inhibition via fluorescence polarization alongside enzyme-linked assays .

Q. How can halogen-bonding interactions in oxazole derivatives be exploited for crystal engineering?

- Methodological Answer :

- Co-crystallization : Use perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) to induce halogen bonding (I⋯Noxazole distances: 2.9–3.1 Å) .

- Electrostatic potential ranking : Prioritize acceptor sites (e.g., oxazole N vs. thiophene S) using DFT calculations (e.g., MEP = −30 kcal/mol at N) .

- π–π stacking analysis : Measure centroid distances (3.5–4.0 Å) and dihedral angles (≤10°) via crystallography to optimize packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.